(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Overview
Description
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BN3O2S and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids and their esters are known to interact with 1,2- or 1,3-diol groups, which are common motifs in biomolecules .
Mode of Action
The compound likely interacts with its targets through the formation of cyclic boronic esters. This interaction can alter the electrostatic or lipophilic properties of the target molecules, potentially enhancing their permeation of model membranes . The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s boronic ester formation capability suggests it could influence pathways involving 1,2- or 1,3-diol groups .
Pharmacokinetics
Boronic acids and their esters are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The compound’s ability to form boronic esters suggests it could alter the properties of target molecules and potentially influence their biological activity .
Action Environment
The action of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the study of enzyme inhibition and the development of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding interaction often involves the formation of a covalent bond between the boronic acid moiety and the hydroxyl group of serine or threonine residues in the enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the therapeutic window and safe dosage ranges for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble forms for excretion . This interaction with metabolic enzymes can also influence the overall metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDFAKHYAAIBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657397 | |
Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-49-0 | |
Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.